3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
This compound is a fascinating member of the benzimidazole family. Its systematic name is 4-[3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine . Let’s break down its structure:
Benzimidazole Ring: The core structure contains a benzimidazole ring, which consists of a fused benzene and imidazole ring. This motif imparts unique properties to the compound.
Thioether Group: The sulfur atom (S) attached to the benzimidazole ring forms a thioether linkage.
Triazole Ring: The triazole ring (a five-membered ring containing three nitrogen atoms) adds further complexity.
Preparation Methods
Synthetic Routes::
Condensation Reaction: One synthetic route involves condensing 2-chloroaniline with 2-mercaptobenzimidazole. This reaction forms the benzimidazole-thioether intermediate.
Triazole Formation: The intermediate then undergoes cyclization with hydrazine hydrate or its derivatives to form the triazole ring.
- Industrial-scale production typically employs efficient and scalable methods, such as continuous flow processes or solid-phase synthesis.
Chemical Reactions Analysis
Oxidation: The thioether group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring can yield various products.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents include hydrazine, hydrogen peroxide, and various metal catalysts.
Scientific Research Applications
Medicine: Researchers explore its potential as an antitumor agent due to its unique structure.
Antifungal Properties: The benzimidazole scaffold has antifungal activity.
Biological Studies: It serves as a probe in biological studies due to its specific interactions with molecular targets.
Mechanism of Action
Molecular Targets: The compound likely interacts with cellular proteins or enzymes.
Pathways: Investigate its effects on cell signaling pathways, DNA repair, or apoptosis.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C16H13ClN6S |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13ClN6S/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)18)24-9-14-19-12-7-3-4-8-13(12)20-14/h1-8H,9,18H2,(H,19,20) |
InChI Key |
CQTOCJCWDUWRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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